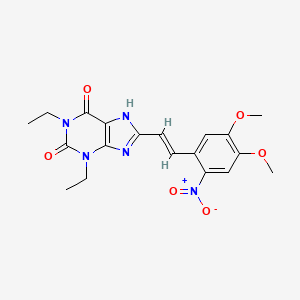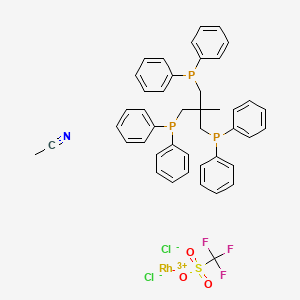
(RhCl2(MeCN)(PPP))(OTf)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(RhCl2(MeCN)(PPP))(OTf) is a rhodium-based organometallic compound. It is known for its unique structure and reactivity, making it a valuable catalyst in various chemical reactions. The compound consists of a rhodium center coordinated with two chloride ions, one acetonitrile molecule, and a triphosphine ligand (PPP), with an additional triflate (OTf) counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl2(MeCN)(PPP))(OTf) typically involves the reaction of rhodium trichloride trihydrate with triphosphine ligands in the presence of acetonitrile. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete coordination of the ligands to the rhodium center. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of (RhCl2(MeCN)(PPP))(OTf) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(RhCl2(MeCN)(PPP))(OTf) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in reactions involving (RhCl2(MeCN)(PPP))(OTf) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic substrates. The reactions are typically carried out under mild to moderate temperatures, with careful control of reaction time and solvent choice to optimize yields .
Major Products Formed
The major products formed from reactions involving (RhCl2(MeCN)(PPP))(OTf) depend on the specific reaction type. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions may produce hydrogenated products. Substitution reactions can result in the formation of new organometallic complexes with different ligand environments .
Scientific Research Applications
(RhCl2(MeCN)(PPP))(OTf) has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a catalyst in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (RhCl2(MeCN)(PPP))(OTf) involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a Lewis acid, activating substrates through coordination and enabling reactions such as oxidative addition, reductive elimination, and ligand exchange. The triflate counterion plays a role in stabilizing the overall complex and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
(Cp*RhCl2)2: This compound is similar in that it also contains a rhodium center coordinated with chloride ions and a pentamethylcyclopentadienyl ligand.
Uniqueness
(RhCl2(MeCN)(PPP))(OTf) is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to act as a versatile catalyst in both oxidation and reduction reactions, as well as its stability under different reaction conditions, sets it apart from other similar compounds .
Properties
CAS No. |
128137-77-9 |
|---|---|
Molecular Formula |
C44H42Cl2F3NO3P3RhS |
Molecular Weight |
988.6 g/mol |
IUPAC Name |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C41H39P3.C2H3N.CHF3O3S.2ClH.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2-3;2-1(3,4)8(5,6)7;;;/h2-31H,32-34H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
InChI Key |
KLHXADFHLFDEIN-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


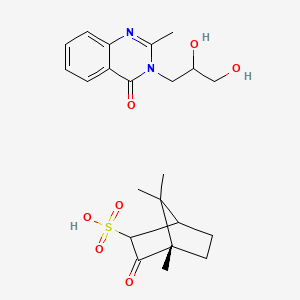
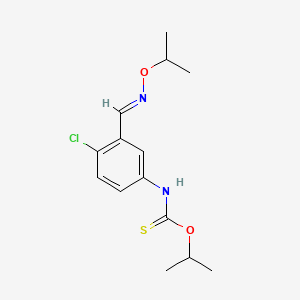

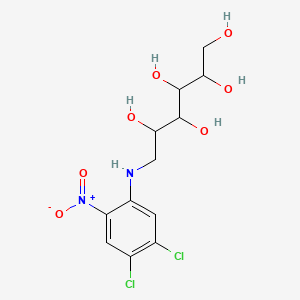

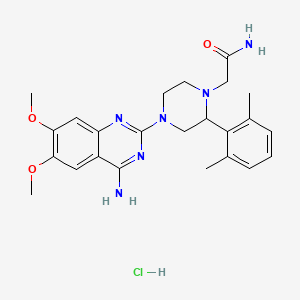

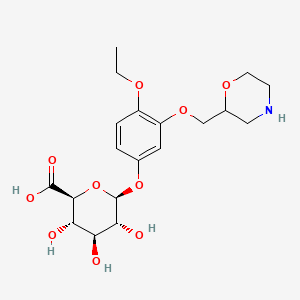
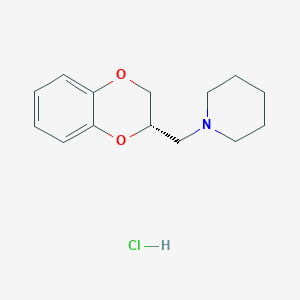
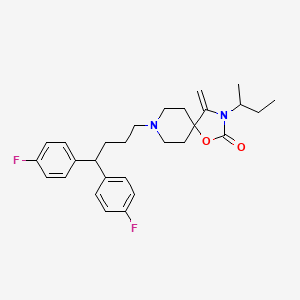

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)

